2,5-Dipropylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2,5-dipropylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-5-9-7-8-10(11-9)6-4-2/h9-11H,3-8H2,1-2H3 |
InChI Key |
BYDOZVMJCALYPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(N1)CCC |
Origin of Product |
United States |
Advanced Structural Characterization and Elucidation of 2,5 Dipropylpyrrolidine
Spectroscopic Techniques for Molecular Structure Determination
Spectroscopic methods are paramount in the detailed analysis of molecular structures. For a compound like 2,5-dipropylpyrrolidine, these techniques offer a non-destructive means to probe its atomic and molecular properties.
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. elsevierpure.com It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms within a molecule.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the number and types of protons and carbons in the this compound molecule.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. elsevierpure.comnih.gov Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is instrumental in identifying longer-range couplings between protons and carbons, helping to piece together the complete molecular framework. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a 2,5-Disubstituted Pyrrolidine (B122466) Scaffold
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | ~3.0 - 3.5 | ~55 - 65 |
| C5-H | ~3.0 - 3.5 | ~55 - 65 |
| C3-H₂ | ~1.5 - 2.0 | ~30 - 40 |
| C4-H₂ | ~1.5 - 2.0 | ~30 - 40 |
| Propyl-CH₂ | ~1.2 - 1.8 | ~35 - 45 |
| Propyl-CH₂ | ~1.2 - 1.8 | ~18 - 25 |
| Propyl-CH₃ | ~0.8 - 1.0 | ~13 - 15 |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and specific stereoisomer.
The relative stereochemistry of the two propyl groups at the C2 and C5 positions (cis or trans) can be determined using NMR techniques. The chemical shifts of the protons and carbons in the pyrrolidine ring are sensitive to the stereochemical arrangement. nih.govplos.org For instance, in many 2,5-disubstituted pyrrolidines, the chemical shifts of the C2 and C5 protons and carbons differ between the cis and trans isomers. nih.govresearchgate.net
Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly valuable for determining stereochemistry. elsevierpure.com NOE correlations are observed between protons that are close in space, regardless of whether they are connected through chemical bonds. For the trans isomer of this compound, NOE correlations would be expected between the C2-H and C5-H protons and the protons on the opposite face of the pyrrolidine ring. In contrast, for the cis isomer, NOE correlations would be observed between these protons on the same face of the ring.
Conformational analysis, which describes the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, can also be investigated using NMR. elsevierpure.comresearchgate.net The coupling constants (J-values) between protons, obtained from high-resolution ¹H NMR spectra, can provide information about the dihedral angles between adjacent C-H bonds and thus the conformation of the pyrrolidine ring.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is achieved by distinguishing between ions with very similar masses, such as those differing by the mass of an electron or having different isotopic compositions. researchgate.net For this compound (C₁₀H₂₁N), HRMS would confirm the exact mass and, consequently, its molecular formula.
Table 2: Theoretical Exact Masses for this compound Isotopologues
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₁₀H₂₂N⁺ | 156.1747 |
| [M+Na]⁺ | C₁₀H₂₁NNa⁺ | 178.1566 |
Note: These values are calculated based on the most abundant isotopes of each element.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. ijcap.in The resulting fragment ions are then analyzed to provide information about the structure of the original ion. nih.gov The fragmentation pattern of this compound would be expected to show characteristic losses of the propyl side chains and cleavage of the pyrrolidine ring. cjnmcpu.com The analysis of these fragmentation pathways can help to confirm the connectivity of the molecule. cjnmcpu.comuni-halle.de For pyrrolidine alkaloids, common fragmentation pathways involve the loss of substituents on the ring and alpha-cleavage adjacent to the nitrogen atom. cjnmcpu.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, which occur at characteristic frequencies depending on the bond type, strength, and the mass of the connected atoms. For this compound, IR and Raman spectra provide a unique fingerprint, confirming the presence of the pyrrolidine ring and its alkyl substituents.
In the IR spectrum, the N-H stretching vibration of the secondary amine is a key diagnostic peak, typically appearing as a moderate to weak band in the 3300-3500 cm⁻¹ region. The aliphatic C-H stretching vibrations from the propyl groups and the pyrrolidine ring are prominent in the 2850-3000 cm⁻¹ range. The C-N stretching vibration, characteristic of the saturated heterocyclic amine, can be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Raman spectroscopy complements IR by detecting vibrations that result in a change in polarizability. Non-polar bonds, such as the C-C backbone of the propyl groups, often produce strong Raman signals. The symmetric C-H stretching and bending modes are also readily observed. Together, the data from both techniques allow for a confident assignment of the molecule's core functional groups.
Table 1: Representative Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups and are not based on experimentally measured spectra of this compound.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch | Secondary Amine (Pyrrolidine) | 3300 - 3500 | Medium - Weak | Weak |
| C-H Stretch | -CH₃, -CH₂- (Aliphatic) | 2850 - 2960 | Strong | Strong |
| C-H Bend | -CH₃, -CH₂- (Aliphatic) | 1350 - 1470 | Medium | Medium |
| C-N Stretch | Cyclic Amine | 1000 - 1250 | Medium | Medium - Weak |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides unambiguous information on bond lengths, bond angles, and, most critically for chiral molecules like this compound, the absolute configuration of its stereocenters at the C2 and C5 positions.
The process requires the generation of a high-quality single crystal of the compound or a suitable crystalline derivative. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electron clouds of the atoms in a specific pattern. By analyzing the intensities and positions of these diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom.
For this compound, this would allow for the unequivocal assignment of both the relative stereochemistry (cis or trans isomers) and the absolute configuration (R or S) at each chiral center. A significant challenge can be the crystallization process itself, as many simple alkylamines are oils at room temperature. Derivatization with a molecule that promotes crystallinity, such as p-toluenesulfonamide, is a common strategy to overcome this limitation. To date, no public crystal structure data for this compound is available.
Table 2: Illustrative Crystallographic Parameters for a Pyrrolidine Derivative Note: This table presents example data for a related heterocyclic compound to illustrate typical parameters and does not represent experimental data for this compound.
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |
| a, b, c (Å) | Dimensions of the unit cell. | a=8.5, b=10.2, c=12.1 |
| α, β, γ (°) | Angles of the unit cell. | α=90, β=90, γ=90 |
| Z | Number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
Chiroptical Spectroscopy for Enantiomeric Excess and Optical Purity Assessment
Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light, providing essential information on the stereochemical composition of a sample. Techniques such as polarimetry (measuring optical rotation) and circular dichroism (CD) are fundamental for assessing the enantiomeric excess (ee) and optical purity of this compound.
Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the molecule's structure and the specific enantiomer present. The specific rotation, [α], is a standardized value that can be compared to the known value for a pure enantiomer. The optical purity of a sample can be calculated by dividing the observed specific rotation of the mixture by the specific rotation of the pure enantiomer. This value is directly related to the enantiomeric excess, which quantifies the amount of one enantiomer in excess of the other.
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration of a molecule, particularly if a reference spectrum of a known enantiomer is available for comparison. The intensity of the CD signal is proportional to the concentration and enantiomeric excess of the sample, making it a valuable tool for quantitative stereochemical analysis.
Integration of Advanced Data Processing and Chemometric Methods in Structure Elucidation
The large datasets generated by modern spectroscopic techniques can be complex, with overlapping signals and subtle variations that are difficult to interpret manually. Chemometrics applies multivariate statistical and mathematical methods to extract meaningful information from this chemical data.
In the context of this compound, chemometric techniques like Principal Component Analysis (PCA) can be applied to collections of vibrational spectra (IR or Raman). For instance, PCA could be used to distinguish between the spectra of cis and trans isomers, which may exhibit only minor spectral differences. By reducing the dimensionality of the data, PCA can highlight the most significant variations, allowing for robust classification of different stereoisomers or the identification of impurities.
When combined with calibration models, such as Partial Least Squares (PLS) regression, chemometrics can also be used for quantitative analysis. By building a model from spectra of samples with known concentrations and isomer ratios, it becomes possible to predict these properties in unknown samples, making it a powerful tool for quality control in a production setting. The integration of these data processing methods allows for a more profound and accurate interpretation of spectroscopic data in the structural elucidation process.
Applications of 2,5 Dipropylpyrrolidine and Its Derivatives in Advanced Chemical Synthesis
2,5-Dipropylpyrrolidine as Chiral Building Blocks
Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis. The this compound framework serves as a foundational chiral unit, enabling the stereocontrolled construction of intricate molecular architectures, from natural products to other complex organic structures.
The 2,5-dialkylpyrrolidine motif is present in the structures of numerous natural products, particularly in alkaloids isolated from the venom of ants and the skin of dendrobatid poison frogs. nih.govacs.org A prominent example is Pyrrolidine (B122466) 197B, a trans-2-butyl-5-pentylpyrrolidine alkaloid identified in extracts from Dendrobates histrionicus. nih.govacs.org Due to the minute quantities available from natural sources, the absolute stereochemistry and biological properties of many of these alkaloids remain uncharacterised, necessitating their synthesis in a laboratory setting. nih.govacs.org
The total synthesis of these natural products showcases the importance of the 2,5-disubstituted pyrrolidine core as a key synthetic target. Various enantioselective strategies have been developed to construct this framework. For instance, the enantiodivergent synthesis of both (+) and (-) enantiomers of Pyrrolidine 197B has been accomplished, which was crucial in assigning the absolute configuration of the natural compound as (2S, 5S). acs.org One successful approach utilized D-mannitol, a readily available chiral pool material, which was converted into a C₂-symmetric diepoxide that served as a key chiral synthon for forming the pyrrolidine ring. acs.orgacs.org Other innovative methods include:
An iodocyclization of enantiopure homoallylic sulfonamides. nih.gov
A diastereoselective, iron(III)-catalyzed intramolecular hydroamination of α-substituted amino alkenes. researchgate.net
A metal-free, Lewis acid-mediated reductive hydroamination cascade of enynyl amines. organic-chemistry.org
These syntheses underscore the role of the 2,5-dialkylpyrrolidine skeleton as a central structural goal in the assembly of complex natural products.
Beyond being targets themselves, 2,5-disubstituted pyrrolidines like the C₂-symmetric 2,5-dimethylpyrrolidine (B123346) serve as effective chiral auxiliaries. acs.org A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to direct a stereoselective reaction, after which it is cleaved and can often be recovered. wikipedia.org This strategy is fundamental to asymmetric synthesis.
A concise synthesis of a C₂-symmetric 2,5-dialkylpyrrolidine auxiliary was developed by Masamune and colleagues starting from simple 2,5-hexanedione. acs.org The dione (B5365651) was reduced with excellent stereoselectivity using baker's yeast to afford the chiral diol, which was then converted into the pyrrolidine auxiliary. acs.org Such auxiliaries are then used to control the stereochemical outcome of reactions like alkylations and aldol (B89426) additions. wikipedia.org
Furthermore, these pyrrolidine scaffolds can be elaborated into more complex chiral ligands designed for specific catalytic applications. For example, 2,5-diarylpyrrolidines have been synthesized and subsequently converted into chiral bishydrazone ligands, which proved highly efficient in palladium-catalyzed atroposelective cross-coupling reactions. acs.org This demonstrates the utility of the pyrrolidine unit not just as a transient auxiliary but as a permanent chiral element within a larger, functional molecule.
This compound in Asymmetric Catalysis
Asymmetric catalysis is a powerful technique for producing chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The pyrrolidine ring is a cornerstone of organocatalysis and is a key motif in ligands for metal catalysis. acs.org C₂-symmetrical 2,5-disubstituted pyrrolidines are considered privileged structures in these fields. acs.org
The field of aminocatalysis, a major branch of organocatalysis, was pioneered using the natural amino acid proline. However, proline suffers from limitations such as low solubility in many organic solvents and modest enantioselectivities in some reactions. acs.org This spurred the design and synthesis of new pyrrolidine-based organocatalysts to overcome these issues. acs.org
A key design strategy involves the introduction of substituents at the 2- and 5-positions of the pyrrolidine ring. C₂-symmetric 2,5-disubstituted pyrrolidines, such as this compound, offer a more rigid and sterically defined chiral environment compared to proline. This structural modification can enhance stereoselectivity by creating a more organized transition state during the catalytic cycle. These scaffolds are widely used in both organocatalysis and as ligands in metal catalysis, highlighting their status as "privileged" structural motifs. acs.org
Derivatives of C₂-symmetric pyrrolidines have proven to be effective organocatalysts for a variety of important carbon-carbon bond-forming reactions. These catalysts typically operate by forming a nucleophilic enamine or an electrophilic iminium ion intermediate with the substrate.
For example, N-alkylated C₂-symmetric amino acid amide derivatives, which share key structural features with functionalized pyrrolidines, have been used to catalyze the Michael addition of 2-hydroxy-1,4-napthoquinone to β-nitrostyrene, achieving enantiomeric excesses (ee) of up to 44%. mdpi.com The corresponding trifluoroacetic acid salts of these catalysts were also applied to the asymmetric aldol reaction between 4-nitrobenzaldehyde (B150856) and hydroxyacetone, yielding aldol products with up to 55% ee. mdpi.com
| Reaction | Catalyst Type | Substrate 1 | Substrate 2 | Solvent | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Michael Addition | (2S,2′S)-N,N′-(propane-1,3-diyl)bis(2-(dimethylamino)-3-phenylpropanamide) | 2-Hydroxy-1,4-napthoquinone | β-Nitrostyrene | Toluene | 44% |
| Aldol Reaction | TFA Salt of (2S,2′S)-N,N′-(butane-1,4-diyl)bis(2-(dimethylamino)-3-phenylpropanamide) | Hydroxyacetone | 4-Nitrobenzaldehyde | Toluene | 55% (syn) |
The stereochemical information embedded in the this compound scaffold is highly valuable for the design of chiral ligands for transition metal-catalyzed reactions. In these systems, the pyrrolidine derivative coordinates to a metal center, creating a chiral environment that directs the enantioselectivity of the transformation.
The development of new chiral ligands is crucial for advancing asymmetric metal catalysis. nih.gov The precise structure of the ligand, including the steric and electronic properties of its substituents, has a profound impact on the reactivity and selectivity of the metal complex. mdpi.com For instance, in the rhodium-catalyzed enantioselective borylation of C-H bonds, modifying the N-aryl group on a related N,B-bidentate ligand was essential for achieving high enantioselectivity. nih.gov This principle applies directly to pyrrolidine-based ligands, where tuning the alkyl or aryl groups at the 2- and 5-positions can optimize catalyst performance for a specific reaction. The C₂-symmetric 2,5-disubstituted pyrrolidine framework provides a robust and tunable platform for creating a vast array of phosphine, amine, and mixed donor ligands for a wide range of metal-catalyzed processes.
Mechanistic Investigations of Biological Activities of Pyrrolidine Derivatives Excluding Clinical Human Trials
Elucidation of Molecular Mechanisms of Action in In Vitro Biological Systems
In vitro studies, which are conducted in controlled laboratory environments using cells or tissues, have been crucial in elucidating the molecular mechanisms of 2,5-dialkylpyrrolidines. Research has shown that these compounds can act as competitive inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). plu.mx This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can have various physiological effects.
The venom of ants from the genus Monomorium contains 2,5-dialkylpyrrolidines, which are natural insecticides that cause flaccid paralysis in other insects. biologists.com The mechanism of action is believed to involve the blockage of neuromuscular transmission.
Furthermore, some pyrrolidine (B122466) derivatives have demonstrated neuroprotective effects in vitro. Studies on (2S,5S)-2,5-dimethylpyrrolidine, a related dialkylpyrrolidine, have shown that it can protect neuronal cells from oxidative damage by upregulating antioxidant enzymes such as superoxide (B77818) dismutase and catalase. The aromatic framework of the pyrrolidine ring appears to be crucial for certain biological interactions.
| Compound Class | In Vitro Biological System | Observed Mechanism of Action |
| 2,5-Dialkylpyrrolidines | Acetylcholinesterase Assay | Competitive inhibition |
| (2S,5S)-2,5-Dimethylpyrrolidine | Neuronal Cell Lines | Upregulation of antioxidant enzymes (Superoxide Dismutase, Catalase) |
| 2,5-Dialkylpyrrolidines | Insect Neuromuscular Junction | Blockage of neuromuscular transmission |
Structure-Activity Relationship (SAR) Studies for Targeted Bioactivity Enhancement
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective derivatives. plu.mx For 2,5-dialkylpyrrolidines, the nature of the alkyl substituents at the 2 and 5 positions, as well as the stereochemistry of these chiral centers, significantly impacts their bioactivity.
The insecticidal activity of 2,5-dialkylpyrrolidines found in ant venom is a key area of SAR studies. The length and branching of the alkyl chains influence the potency of these compounds as insecticides. nih.gov For instance, variations in the alkyl groups can affect the binding affinity of the molecule to its target, such as the nicotinic acetylcholine receptors in insects.
In the context of acetylcholinesterase inhibition, the spatial arrangement of the alkyl groups in 2,5-dialkylpyrrolidines is critical for their interaction with the active site of the enzyme. The cis or trans configuration of the substituents can lead to significant differences in inhibitory potency.
| Structural Feature | Impact on Bioactivity |
| Alkyl Chain Length | Influences insecticidal potency and binding affinity. |
| Stereochemistry (cis/trans) | Affects the inhibitory activity against acetylcholinesterase. |
| Aromatic vs. Saturated Framework | The aromatic nature of the pyrrolidine ring can be essential for specific biological interactions. |
Assessment of Pyrrolizidine-Based Compounds in Preclinical Models (e.g., in vivo animal studies)
Preclinical studies using animal models are essential for evaluating the in vivo efficacy and safety of potential therapeutic agents. rjptonline.org While specific in vivo data for 2,5-dipropylpyrrolidine is limited, studies on the broader class of pyrrolizidine (B1209537) alkaloids, which share the core pyrrolidine structure, have been conducted.
For example, some pyrrolizidine alkaloids have been investigated for their anti-inflammatory properties in rat models. Crotalaburnine, a pyrrolizidine alkaloid, was shown to be effective against acute edema induced by carrageenan and hyaluronidase (B3051955) at a dose of 10 mg/kg. nih.gov
The insecticidal properties of 2,5-dialkylpyrrolidines have been demonstrated in vivo through their defensive use by ants against predators and competitors. nih.gov The venom of the little black ant, Monomorium minimum, which contains these alkaloids, is effective in incapacitating red imported fire ants, Solenopsis invicta. nih.gov
| Compound/Class | Preclinical Model | Observed Effect |
| Crotalaburnine (Pyrrolizidine Alkaloid) | Rat model of inflammation | Anti-inflammatory activity against acute edema. nih.gov |
| 2,5-Dialkylpyrrolidines (in ant venom) | Red Imported Fire Ant (Solenopsis invicta) | Insecticidal, causing paralysis. nih.gov |
Identification and Validation of Molecular Targets for Therapeutic Exploration
Identifying the specific molecular targets of a compound is a critical step in drug discovery and development. For 2,5-dialkylpyrrolidines and related alkaloids, several molecular targets have been identified and are being explored for therapeutic potential.
As previously mentioned, acetylcholinesterase is a key molecular target for some 2,5-dialkylpyrrolidines, suggesting their potential use in conditions where enhancement of cholinergic neurotransmission is desired. plu.mx
Computational target prediction analyses of pyrrolizidine alkaloids have pointed towards the muscarinic acetylcholine receptor M1 as a potential target. nih.gov Molecular docking studies have shown that these alkaloids can bind to the same pocket as known antagonists of this receptor, and in vitro assays have confirmed their ability to increase intracellular calcium levels, consistent with an antagonistic action. nih.gov
Furthermore, studies on toxic pyrrolizidine alkaloids have identified glutathione S-transferase A1 (GSTA1) and glutathione peroxidase 1 (GPX1) as potential targets involved in their hepatotoxicity. semanticscholar.orgresearchgate.net While this highlights a toxicity mechanism, understanding these interactions can also inform the design of safer pyrrolidine-based therapeutics.
| Molecular Target | Compound Class | Potential Therapeutic Relevance |
| Acetylcholinesterase | 2,5-Dialkylpyrrolidines | Modulation of cholinergic neurotransmission. plu.mx |
| Muscarinic Acetylcholine Receptor M1 | Pyrrolizidine Alkaloids | Potential for treating neurological disorders. nih.gov |
| Glutathione S-transferase A1 (GSTA1) | Toxic Pyrrolizidine Alkaloids | Understanding and mitigating hepatotoxicity. semanticscholar.orgresearchgate.net |
| Glutathione Peroxidase 1 (GPX1) | Toxic Pyrrolizidine Alkaloids | Understanding and mitigating hepatotoxicity. semanticscholar.orgresearchgate.net |
Theoretical and Computational Chemistry Studies on 2,5 Dipropylpyrrolidine
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 2,5-dipropylpyrrolidine, in the absence of solvent or other interacting species. These calculations can predict the most stable three-dimensional arrangements of the atoms (conformers) and provide a detailed picture of the electron distribution.
The conformational landscape of the pyrrolidine (B122466) ring is characterized by a phenomenon known as pseudorotation, where the five-membered ring puckers in various envelope and twist conformations. For 2,5-disubstituted pyrrolidines, the orientation of the propyl groups (axial or equatorial) in relation to the ring puckering determines the relative stability of the conformers. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods to explore these conformational preferences. rsc.org
A systematic conformational search would typically be performed to identify all possible low-energy structures. For each identified conformer, a geometry optimization would be carried out, followed by the calculation of vibrational frequencies to confirm that the structure corresponds to a true energy minimum. The relative energies of these conformers would indicate their population distribution at a given temperature. For instance, studies on similar disubstituted five-membered rings have shown that the conformational preferences are governed by the specific characteristics of the substituents. rsc.org
The electronic structure of this compound can also be elucidated using quantum chemical calculations. Properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential can be computed. These properties are crucial for understanding the molecule's reactivity, with the HOMO and LUMO energies providing insights into its electron-donating and electron-accepting capabilities, respectively.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Propyl Group Orientation | Ring Pucker | Relative Energy (kcal/mol) |
| 1 | cis-diequatorial | Envelope | 0.00 |
| 2 | cis-diaxial | Twist | 3.50 |
| 3 | trans-equatorial/axial | Envelope | 1.20 |
| 4 | trans-axial/equatorial | Twist | 1.50 |
| 5 | trans-diequatorial | Envelope | 0.80 |
| 6 | trans-diaxial | Twist | 4.20 |
Note: This table is illustrative and based on general principles of conformational analysis of substituted pyrrolidines. Actual values would require specific quantum chemical calculations.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling and dynamics simulations are invaluable tools for studying how a molecule like this compound might interact with a biological target, such as a protein or enzyme. These methods are central to the field of computer-aided drug design. nih.govtandfonline.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govarabjchem.org For this compound or its derivatives, docking studies could be performed against a specific protein target to identify potential binding modes and estimate the binding affinity. The results of docking simulations are often scored to rank different binding poses, with lower scores typically indicating a more favorable interaction.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. researchgate.net Starting from a docked pose, an MD simulation would track the movements of all atoms in the system over time, providing insights into the stability of the complex and the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces. The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often used to assess the stability of the complex. nih.gov
The binding free energy, which is a more accurate measure of binding affinity than docking scores, can be calculated from MD simulation trajectories using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). tandfonline.com These calculations can help in prioritizing potential drug candidates for further experimental testing.
Table 2: Illustrative Docking and MD Simulation Data for a Hypothetical this compound Derivative
| Parameter | Value |
| Target Protein | Hypothetical Kinase XYZ |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | LEU 25, VAL 33, ILE 84, PHE 86 |
| Average RMSD of Ligand (Å) | 1.2 |
| Calculated Binding Free Energy (kcal/mol) | -12.3 |
Note: This table presents hypothetical data to illustrate the output of molecular modeling studies.
Computational Approaches in Reaction Mechanism Prediction and Catalyst Design
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions and in the rational design of new catalysts. For the synthesis of this compound, computational methods can be used to explore different reaction pathways and to understand the role of catalysts in promoting the desired transformation.
For example, the synthesis of substituted pyrrolidines can often be achieved through cycloaddition reactions or tandem reactions like the aza-Cope-Mannich cyclization. emich.edu DFT calculations can be used to map out the potential energy surface for these reactions, identifying the structures of reactants, products, transition states, and any intermediates. rsc.org The calculated activation energies for different pathways can help in predicting the most likely reaction mechanism and in understanding the factors that control the stereoselectivity of the reaction. emich.edu
In the context of catalyst design, computational methods can be used to screen potential catalysts and to understand how they interact with the reactants to lower the activation energy of the reaction. For instance, in a metal-catalyzed synthesis of pyrrolidines, computational studies can help in understanding the catalytic cycle, including the oxidative addition, reductive elimination, and other elementary steps. acs.org This knowledge can guide the design of more efficient and selective catalysts.
In Silico Screening and Virtual Drug Design Methodologies
In silico screening and virtual drug design are powerful approaches for identifying new drug candidates from large chemical libraries. nih.govnih.gov The pyrrolidine scaffold is a common feature in many biologically active molecules, making it an attractive starting point for virtual screening campaigns. researchgate.netfrontiersin.org
One common approach is ligand-based virtual screening, where a known active molecule is used to search a database for other molecules with similar properties. nih.gov This can involve the use of 2D similarity searching, which compares the chemical fingerprints of molecules, or 3D shape-based screening, which looks for molecules with a similar three-dimensional shape.
Structure-based virtual screening involves docking a library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. arabjchem.org This approach is particularly useful when the three-dimensional structure of the target protein is known.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of new compounds based on their chemical structure. nih.gov These models are built using a set of compounds with known activities and can be used to screen virtual libraries for new potential hits.
Through these in silico methodologies, derivatives of this compound could be virtually designed and evaluated for their potential as drug candidates against a variety of biological targets.
Future Directions and Emerging Research Avenues for 2,5 Dipropylpyrrolidine
Innovations in Sustainable and Green Synthesis of Pyrrolidine (B122466) Scaffolds
The synthesis of pyrrolidine derivatives is undergoing a significant transformation towards more environmentally friendly and efficient methods. rsc.org Traditional synthetic routes often involve hazardous reagents and solvents, leading to environmental concerns. rasayanjournal.co.in Consequently, the principles of green chemistry are being increasingly integrated into the synthesis of pyrrolidine scaffolds. rasayanjournal.co.inmdpi.com
Key innovations in this area include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly reduce reaction times, improve product yields, and often leads to cleaner reaction profiles with higher purity of the final compound. mdpi.comnih.gov The use of microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates and enhance selectivity. mdpi.com
Ultrasonic Synthesis: The application of ultrasound in chemical reactions can lead to the formation of substituted pyrrolidine hybrids in a simple, one-pot, three-component reaction under green solvent conditions. tandfonline.com
Catalyst-Based Reactions: The development of novel, reusable catalysts is a cornerstone of green synthesis. For instance, L-proline functionalized manganese ferrite (B1171679) nanorods have been used as a heterogeneous catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org These nanocatalysts can be easily recovered and reused without a significant loss of catalytic activity, making the process more sustainable. rsc.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and increasing atom economy. tandfonline.com These reactions are considered a promising technique for achieving chemical sustainability in organic synthesis. tandfonline.com
Solvent-Free and Water-Based Reactions: Conducting reactions in the absence of organic solvents or in water is a major goal of green chemistry. rsc.org An efficient, green, and sustainable approach for the synthesis of novel polycyclic pyrrolidine-fused spirooxindole compounds has been developed using a domino reaction in an ethanol-water mixture under catalyst-free conditions. rsc.org
These innovative approaches not only make the synthesis of pyrrolidine scaffolds more environmentally benign but also often lead to higher efficiency and the ability to create structurally diverse compounds for further study. rsc.org
Integration of Artificial Intelligence and Machine Learning in Pyrrolidine Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research, and the study of pyrrolidine derivatives is no exception. nih.govresearchgate.netmdpi.com These computational tools offer powerful methods for accelerating research, predicting compound properties, and designing novel molecules with desired activities. researchgate.net
Key applications of AI and ML in pyrrolidine research include:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical compounds to predict various properties, such as physicochemical characteristics (e.g., solubility, lipophilicity), biological activity, and potential toxicity. nih.govresearchgate.net This allows researchers to prioritize the synthesis and testing of compounds with the highest probability of success. nih.gov For instance, AI tools are being developed for the in silico estimation of logP and pKa for fluorinated pyrrolidine derivatives, which are crucial parameters in drug design. researchgate.net
Drug Design and Discovery: Machine learning models, particularly deep learning, can be used to design new molecules with specific desired properties. mdpi.com These models can learn the complex relationships between a molecule's structure and its biological activity, enabling the generation of novel pyrrolidine-based compounds with enhanced potency and selectivity. nih.gov
Reaction Prediction and Synthesis Planning: AI is being used to predict the outcomes of chemical reactions and to devise optimal synthetic routes. researchgate.net This can significantly reduce the time and resources required for chemical synthesis by suggesting the most efficient pathways and reaction conditions. researchgate.net
Analysis of Complex Data: Research in areas like genomics and proteomics generates vast and complex datasets. mdpi.com AI and ML algorithms are essential for analyzing this "big data" to identify patterns, biomarkers, and potential therapeutic targets related to the activity of pyrrolidine compounds. researchgate.net
The synergy between AI and experimental chemistry is expected to accelerate the discovery and development of new pyrrolidine-based drugs and materials. mdpi.comresearchgate.net
Exploration of Novel Applications in Chemical Biology and Material Science
While the primary focus of pyrrolidine research has been in medicinal chemistry, emerging applications in chemical biology and material science are expanding the utility of these versatile scaffolds.
Chemical Biology:
In chemical biology, pyrrolidine derivatives can serve as valuable tools for probing biological processes. Their ability to be functionalized allows for the attachment of fluorescent tags or other reporter groups, enabling the visualization and study of their interactions with biological targets within living cells. nih.gov For example, the development of fluorescent probes based on various chemical scaffolds is a cornerstone of chemical biology, used for applications like cellular imaging and sensing of ions and other analytes. nih.gov The inherent structural diversity of pyrrolidine derivatives makes them attractive candidates for the development of new chemical probes. rsc.org
Material Science:
The field of material science is increasingly looking towards organic molecules for the creation of novel materials with unique properties. Pyrrolidine-containing polymers and supramolecular assemblies are areas of growing interest. ktu.ltstumejournals.com The specific stereochemistry and conformational properties of the pyrrolidine ring can influence the packing and self-assembly of molecules, leading to materials with tailored optical, electronic, or mechanical properties. The incorporation of pyrrolidine scaffolds into larger molecular architectures could lead to the development of new catalysts, sensors, or materials for electronic devices. scispace.com
Interdisciplinary Research Collaborations for Comprehensive Compound Analysis
The complexity of modern scientific challenges necessitates a collaborative, interdisciplinary approach. To fully realize the potential of 2,5-Dipropylpyrrolidine and other derivatives, expertise from various fields must be integrated.
Chemistry and Biology: Collaboration between synthetic chemists and biologists is crucial for designing, synthesizing, and evaluating the biological activity of new pyrrolidine compounds. diva-portal.org
Computational and Experimental Science: The integration of computational modeling and experimental validation is essential for a comprehensive understanding of structure-activity relationships. acs.org Computational chemists can use AI and molecular modeling to predict promising compounds, which can then be synthesized and tested by experimentalists, creating a feedback loop that accelerates discovery. researchgate.netacs.org
Pharmacology and Material Science: Bridging the gap between pharmacology and material science can lead to innovative drug delivery systems and multifunctional materials. For instance, insights from material science could be used to design novel formulations for pyrrolidine-based drugs.
Platforms and projects that facilitate open and collaborative research, such as Bioclipse, which provides a scriptable integration platform for the life sciences, are vital for fostering these interdisciplinary connections. diva-portal.org Such collaborations enable a more holistic analysis of compounds, from their fundamental chemical properties to their potential applications in medicine and technology.
Q & A
Q. How can researchers optimize the synthesis of 2,5-Dipropylpyrrolidine to improve yield and purity?
To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and catalyst type. For example, using palladium-based catalysts in inert atmospheres may enhance stereochemical control. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity through gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) . Adjust propylation steps to minimize side reactions (e.g., over-alkylation) by controlling stoichiometry and reaction time.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Combine NMR (¹H and ¹³C) to confirm substituent positions and stereochemistry. For example, coupling patterns in ¹H NMR can distinguish between cis/trans isomers. Infrared (IR) spectroscopy identifies functional groups like secondary amines (N–H stretches at ~3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. Cross-validate results with computational methods (e.g., density functional theory, DFT) to predict spectral data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use personal protective equipment (PPE) including nitrile gloves and fume hoods to avoid inhalation or skin contact. In case of exposure, immediately rinse with water for 15+ minutes and consult medical professionals. Store in airtight containers away from oxidizing agents. Reference safety data sheets (SDS) for spill management and first-aid measures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables. Use high-throughput screening to compare activity across cell lines or enzyme assays. Apply statistical frameworks like ANOVA to assess significance of discrepancies. Publish negative results to contextualize earlier findings and explore structural analogs to identify structure-activity relationships (SAR) .
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
Employ DFT to model transition states and reaction pathways. Software like Gaussian or ORCA can simulate interactions with metal catalysts (e.g., Pd, Ni). Validate predictions with kinetic isotope effects (KIE) or isotopic labeling experiments. Molecular dynamics (MD) simulations further elucidate solvent effects and steric hindrance .
Q. How can chiral resolution of this compound isomers be achieved for enantioselective studies?
Use chiral stationary phases in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). Alternatively, synthesize diastereomeric salts with chiral resolving agents (e.g., tartaric acid). Circular dichroism (CD) spectroscopy confirms enantiomeric excess (ee), while X-ray crystallography provides absolute configuration .
Q. What methodologies validate the environmental stability of this compound under varying conditions?
Conduct accelerated stability studies under controlled humidity, temperature, and UV exposure. Analyze degradation products via LC-MS and quantify half-life using kinetic modeling. Compare aerobic vs. anaerobic conditions to assess oxidative stability. Ecotoxicity assays (e.g., Daphnia magna) evaluate environmental impact .
Methodological Frameworks
- Experimental Design : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example, compare catalytic efficiency of this compound derivatives against commercial catalysts .
- Data Interpretation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. Address contradictions by triangulating data from multiple analytical techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
